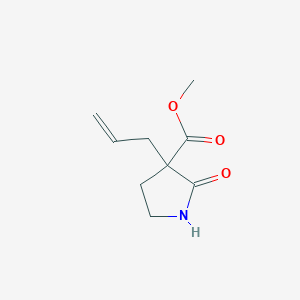![molecular formula C16H18N2O2S B2882597 Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate CAS No. 304685-95-8](/img/structure/B2882597.png)
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate is a chemical compound with the CAS Number: 304685-95-8 . It has a molecular weight of 302.4 and its IUPAC name is ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-phenyl-3-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+ . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific conditions, including temperature and pressure.Aplicaciones Científicas De Investigación
Peptide Synthesis and Carboxyl-Protecting Groups The use of certain groups for carboxyl-protection in peptide synthesis highlights innovative approaches in the development of novel compounds. The 2-(diphenylphosphino)ethyl group, as an example, serves as a carboxyl-protecting group, introduced by esterification and facilitating stable peptide synthesis conditions. This process underlines the chemical versatility and potential applications of related ethyl ester compounds in synthesizing peptides with specific functionalities (Chantreux et al., 1984).
Heterocyclic Dyes and Polyester Dyeing Innovations in dyeing technologies have been advanced through the synthesis of novel heterocyclic disperse dyes, incorporating thiophene moieties for enhanced polyester fiber dyeing. Such compounds, through their synthesis and application, demonstrate the role of ethyl ester derivatives in creating dyes with good levelness and fastness properties on polyester, aside from offering diverse shades and improved dyeing performance (Iyun et al., 2015).
Fluorescence Probes for Metal Ions and Amino Acids The development of fluorescent probes based on polythiophene derivatives exemplifies the scientific applications of such compounds in detecting metal ions and amino acids in aqueous solutions. These probes showcase high selectivity and sensitivity, particularly for Hg2+ and Cu2+, mediated by electrostatic effects and complexation mechanisms. This research illustrates the potential of thiophene-based compounds in environmental monitoring and biochemical detection (Guo et al., 2014).
Synthesis and Transformation of Thiazole Derivatives Research into the transformation of ethyl ester compounds into thiazole and pyrimidine derivatives further emphasizes their utility in synthesizing biologically active molecules. These transformations allow for the creation of compounds with potential pharmacological applications, demonstrating the versatility of ethyl ester derivatives in medicinal chemistry and drug design (Albreht et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDJSHXYURFER-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)






![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)
![2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B2882528.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2882529.png)

![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)
